

"Methyl 5-chloro-1H-indole-3-carboxylate molecular weight"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-chloro-1H-indole-3-carboxylate

Cat. No.: B068525

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 5-chloro-1H-indole-3-carboxylate**: Properties, Synthesis, and Applications

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.^[1] Its unique electronic properties and versatile reactivity make it a cornerstone of drug design. Within this important class of heterocycles, functionalized indoles serve as critical building blocks for creating complex molecular architectures. **Methyl 5-chloro-1H-indole-3-carboxylate** is one such pivotal intermediate. The presence of a chlorine atom at the 5-position and a methyl ester at the 3-position provides synthetic handles for a variety of chemical transformations.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the physicochemical properties, spectroscopic profile, synthesis, and safe handling of **Methyl 5-chloro-1H-indole-3-carboxylate**. Furthermore, it explores its applications as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of targeted cancer therapies.

Part 1: Physicochemical Properties and Characterization

Methyl 5-chloro-1H-indole-3-carboxylate is a stable, crystalline solid under standard conditions. Its molecular structure, featuring an electron-withdrawing chlorine on the benzene ring and a carboxylate group on the pyrrole ring, dictates its chemical reactivity and physical properties.

Key Properties Summary

Property	Value	Source(s)
Molecular Weight	209.63 g/mol	[2][3]
Molecular Formula	C ₁₀ H ₈ ClNO ₂	[2][3]
CAS Number	172595-67-4	[2][3][4]
Appearance	White to off-white crystalline powder	Inferred from supplier data
Purity	Typically ≥98%	[2]
Storage	2-8°C, inert atmosphere, keep in dark place	[3]
SMILES	COC(=O)C1=CNC2=C1C=C(C)I)C=C2	[3]
InChI Key	QFNXAQPCYKEICY-UHFFFAOYSA-N	[2]

Structural Analysis and Spectroscopic Profile

The structure of **Methyl 5-chloro-1H-indole-3-carboxylate** provides distinct signatures in various spectroscopic analyses. Understanding these signatures is crucial for reaction monitoring and quality control.

Caption: Numbered structure of **Methyl 5-chloro-1H-indole-3-carboxylate**.

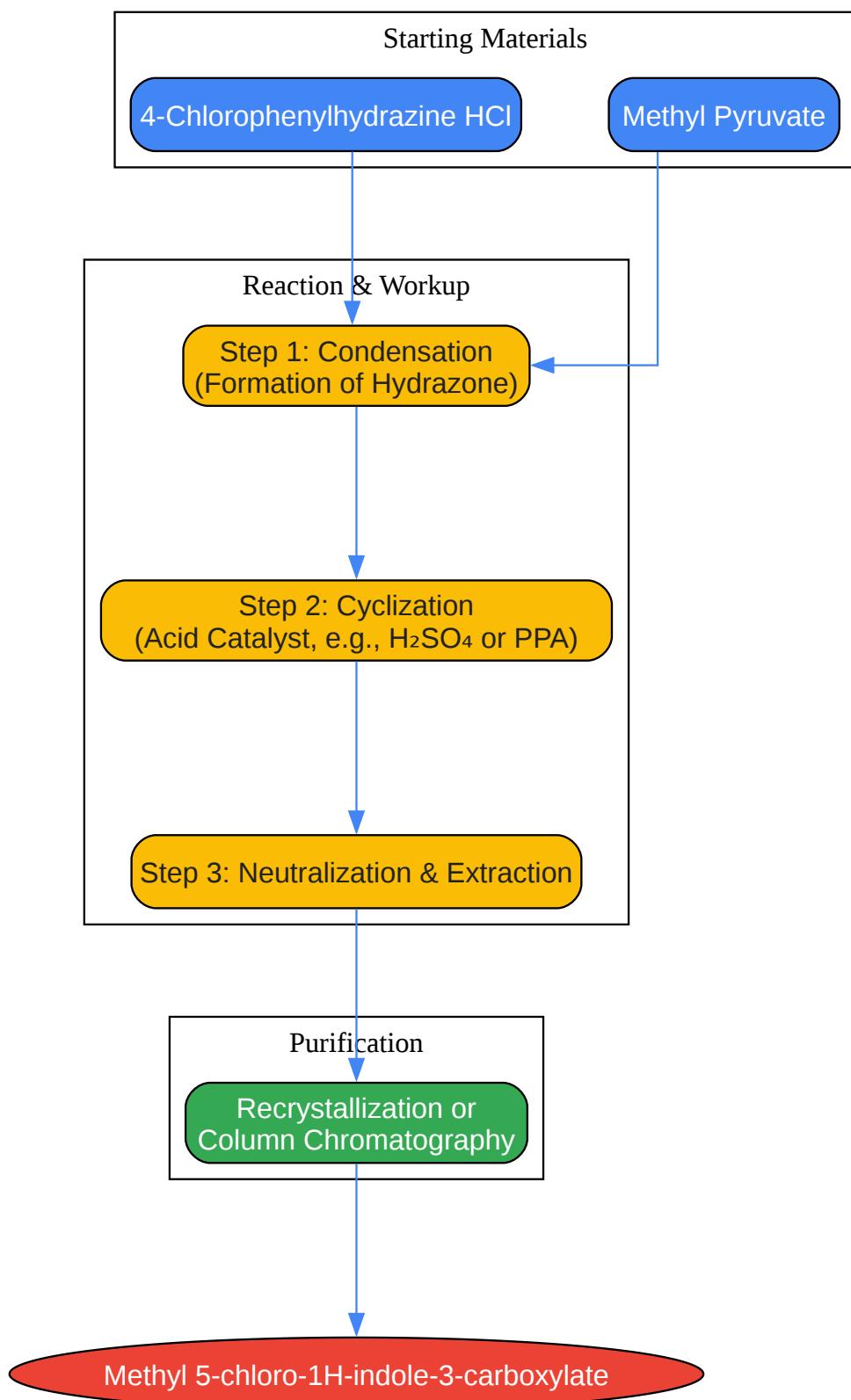
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton spectrum is expected to show distinct signals. The N-H proton will appear as a broad singlet at a downfield shift (typically >11 ppm in DMSO-d₆). The proton at

the C2 position will be a singlet or a narrow triplet around 8 ppm. The aromatic protons on the benzene ring (H4, H6, H7) will appear as doublets and a doublet of doublets between 7 and 8 ppm, with coupling constants characteristic of their ortho and meta relationships. The methyl ester protons will be a sharp singlet around 3.8-3.9 ppm.[5]

- ^{13}C NMR: The carbon spectrum will display ten distinct signals. The carbonyl carbon of the ester will be the most downfield signal (around 165 ppm). The aromatic carbons will resonate in the 110-140 ppm range, with the carbon attached to the chlorine (C5) showing a characteristic shift. The methyl carbon of the ester will appear upfield, around 51 ppm.[1][5]

Infrared (IR) Spectroscopy: Key vibrational frequencies include a sharp N-H stretch around 3300 cm^{-1} , a strong C=O stretch from the ester at approximately $1690\text{-}1710\text{ cm}^{-1}$, and C-Cl stretching vibrations in the $700\text{-}800\text{ cm}^{-1}$ region.


Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will show a molecular ion peak (M^+) at m/z 209 and an $\text{M}+2$ peak at m/z 211 with an intensity ratio of approximately 3:1, which is the characteristic isotopic pattern for a molecule containing one chlorine atom.

Part 2: Synthesis and Safe Handling

The synthesis of **Methyl 5-chloro-1H-indole-3-carboxylate** is typically achieved through classical indole syntheses followed by esterification, or directly via methods that construct the functionalized indole core.

Recommended Synthetic Protocol: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method. This protocol involves the acid-catalyzed reaction of (4-chlorophenyl)hydrazine with methyl pyruvate.

[Click to download full resolution via product page](#)

Caption: Workflow for Fischer Indole Synthesis.

Step-by-Step Methodology:

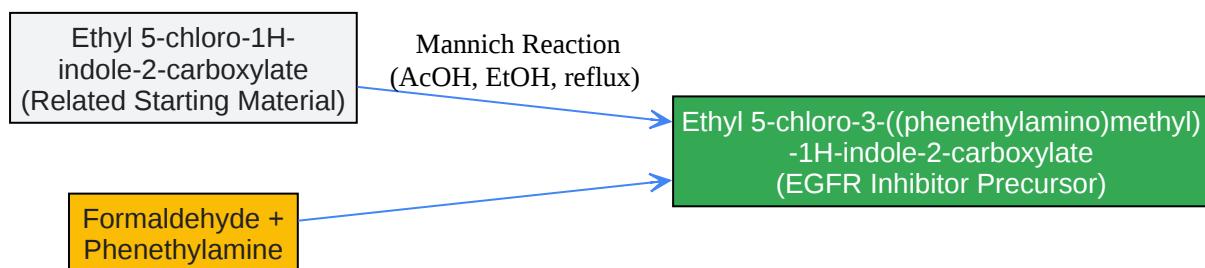
- **Hydrazone Formation:** To a solution of (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes. Add methyl pyruvate (1.05 eq) dropwise and stir the mixture at room temperature for 2-4 hours until TLC indicates the consumption of the starting hydrazine.
- **Cyclization:** Remove the solvent under reduced pressure. To the crude hydrazone, add a suitable acid catalyst such as polyphosphoric acid (PPA) or a solution of sulfuric acid in ethanol. Heat the mixture to 80-100°C for 2-6 hours. The choice of catalyst and temperature is critical; PPA often gives cleaner reactions but can be difficult to handle, while ethanolic H₂SO₄ is simpler but may require longer reaction times.
- **Workup:** Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate. A solid precipitate will form.
- **Extraction & Purification:** Collect the solid by filtration. If an organic solvent was used, extract the aqueous layer with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, general precautions for chlorinated indole derivatives should be followed.

Hazard Category	Precautionary Measures	Reference(s)
Inhalation	May cause respiratory irritation. Use only in a well-ventilated area or under a chemical fume hood.	[6][7]
Skin Contact	Causes skin irritation. Wear protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.	[6][8]
Eye Contact	Causes serious eye irritation. Wear safety glasses with side shields or chemical goggles.	[6][7]
Ingestion	Harmful if swallowed. Do not eat, drink, or smoke when using this product.	[6]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from light and strong oxidizing agents.	[3][6]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.	[7][9]

Part 3: Applications in Research and Development


The true value of **Methyl 5-chloro-1H-indole-3-carboxylate** lies in its utility as a versatile synthetic intermediate. Its three key reactive sites—the indole nitrogen, the C2 position, and the C3-ester—allow for sequential and regioselective modifications.

Role as a Key Pharmaceutical Building Block

This compound is a crucial starting material in the synthesis of various pharmaceuticals, particularly in oncology and neurology.[4][10] The 5-chloro substituent can enhance binding affinity to target proteins through halogen bonding or by modifying the compound's lipophilicity. Recent studies have highlighted its use in developing potent inhibitors of mutated kinases that drive cancer progression, such as EGFR and BRAF.[11][12]

Workflow: Synthesis of an EGFR Inhibitor Precursor

A common synthetic transformation is the introduction of an aminomethyl side chain, a key pharmacophore in many kinase inhibitors. This can be achieved via a Mannich-type reaction on a related indole derivative. The following protocol is based on synthetic routes described for potent EGFR inhibitors.[11][12]

[Click to download full resolution via product page](#)

Caption: Synthesis of an EGFR inhibitor precursor via the Mannich reaction.

Experimental Protocol (Illustrative Example): This protocol describes the synthesis of a C3-aminomethylated indole, a structure analogous to intermediates used in the development of EGFR inhibitors.[11]

- Reactant Preparation: In a round-bottom flask, dissolve Ethyl 5-chloro-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and acetic acid.
- Reagent Addition: To this solution, add aqueous formaldehyde (1.5 eq) followed by the desired primary or secondary amine, such as phenethylamine (1.2 eq).
- Reaction: Heat the mixture to reflux (approximately 80°C) and monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

- **Workup and Purification:** After cooling, the reaction mixture is concentrated in vacuo. The residue is redissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried, filtered, and concentrated. The resulting crude product is then purified by flash chromatography to yield the desired aminomethylated indole.[11]

This synthetic step demonstrates the utility of the indole core in building complex side chains essential for biological activity. The ester group at the 2- or 3-position can be further modified (e.g., hydrolyzed to the carboxylic acid and coupled with an amine) to complete the synthesis of the final drug candidate.[12]

Applications in Agrochemical and Material Science

Beyond pharmaceuticals, the indole scaffold is explored in agricultural science for creating new pesticides and herbicides due to its biological activity.[4][10] In material science, the incorporation of functionalized indoles into polymer backbones can enhance thermal stability or introduce specific optical properties.[10]

Conclusion

Methyl 5-chloro-1H-indole-3-carboxylate is more than a simple chemical reagent; it is a highly valuable and versatile building block for advanced scientific research. Its well-defined structure and multiple reactive sites provide a reliable platform for the synthesis of complex molecules. From its fundamental physicochemical properties to its application in the synthesis of next-generation cancer therapeutics, this compound represents a key tool for chemists and pharmacologists. This guide has provided the essential technical knowledge to enable researchers to effectively synthesize, handle, and utilize this important intermediate in their pursuit of scientific innovation.

References

- 5-Chloro-1H-indole-3-carboxylic acid methyl ester | 172595-67-4 - J&K Scientific. J&K Scientific. [\[Link\]](#)
- 5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | PubChem.
- Methyl 5-chloro-1H-indole-2-carboxylate | C10H8ClNO2 | PubChem.
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. Royal Society of Chemistry. [\[Link\]](#)

- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents.
- Methyl 1H-indole-3-carboxyl
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. [Link]
- Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR790M/BRAFV600E P
- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFR790M inhibitors. National Institutes of Health (PMC). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
- 2. Methyl 5-chloro-1H-indole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 3. 172595-67-4|Methyl 5-chloro-1H-indole-3-carboxylate|BLD Pharm [bldpharm.com]
- 4. jk-sci.com [jk-sci.com]
- 5. One moment, please... [tetratек.com.tr]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymangchem.com [cdn.caymangchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Methyl 5-chloro-1H-indole-3-carboxylate molecular weight"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068525#methyl-5-chloro-1h-indole-3-carboxylate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com